

DDO-2093 Dihydrochloride: A Potent Chemical Probe for MLL1

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Compound of Interest

Compound Name: DDO-2093 dihydrochloride

Cat. No.: B10854515

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Application Notes and Protocols for Researchers

Introduction

DDO-2093 dihydrochloride is a potent and selective small molecule inhibitor that targets the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3][4] This interaction is crucial for the proper assembly and catalytic activity of the MLL1 histone methyltransferase (HMT) complex, which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4).[5][6][7] Dysregulation of MLL1 activity is a hallmark of certain aggressive forms of acute leukemia, making the MLL1-WDR5 interaction a compelling therapeutic target.[8][9] DDO-2093 serves as a valuable chemical probe for elucidating the biological functions of the MLL1 complex and for exploring the therapeutic potential of targeting this epigenetic regulator. These application notes provide an overview of DDO-2093's biochemical and cellular activities, along with detailed protocols for its use in key experimental assays.

Biochemical and Cellular Activity

DDO-2093 disrupts the MLL1-WDR5 interaction with high affinity, leading to the selective inhibition of the MLL1 complex's catalytic activity.[1][4] This inhibition has been shown to have significant anti-tumor effects, particularly in leukemia cells harboring MLL translocations.[1][2][3] The disruption of the MLL1 complex leads to decreased H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[5][10][11] Consequently, treatment with inhibitors targeting the MLL1-WDR5

interaction can induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[9][12]

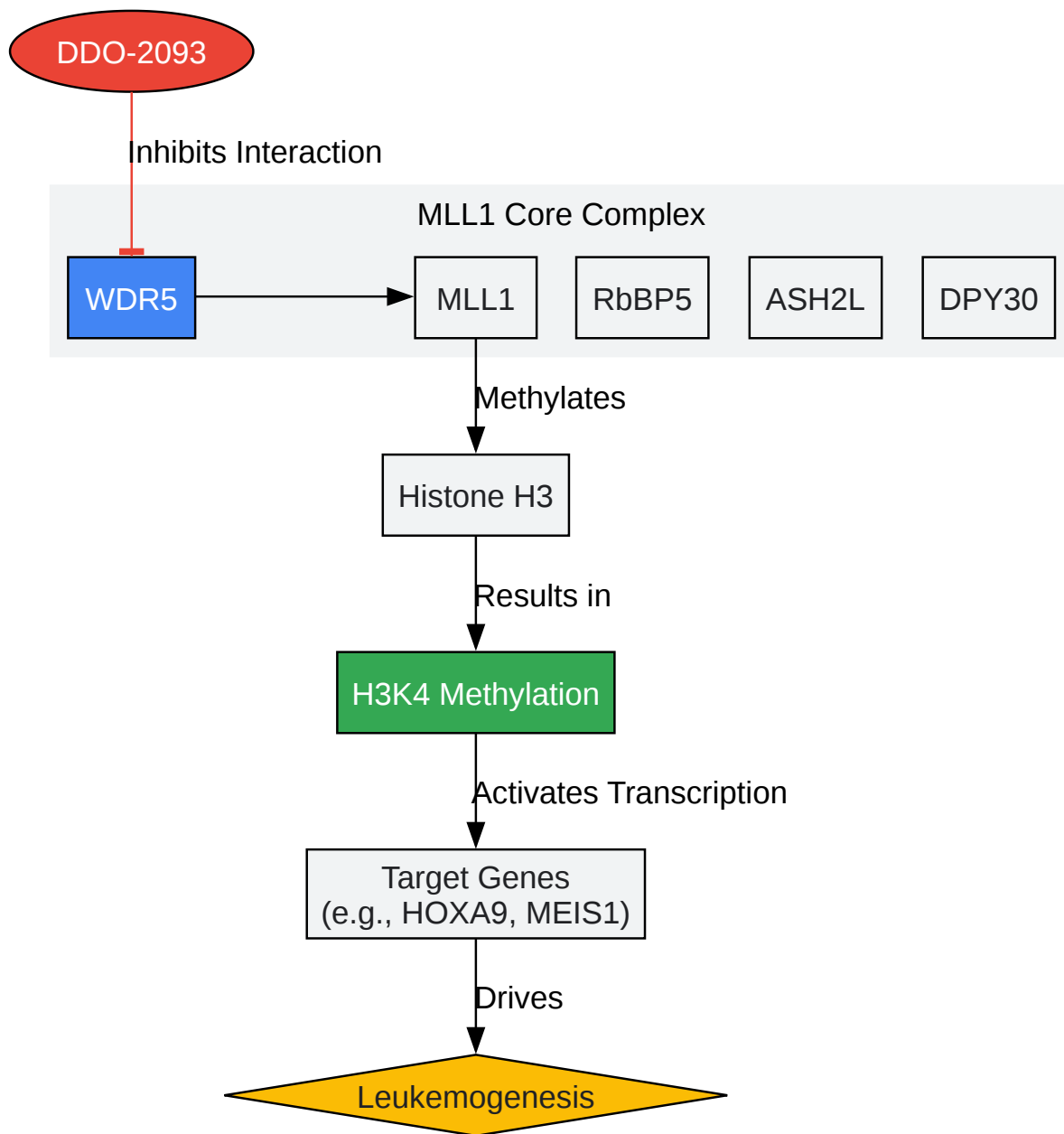
Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for **DDO-2093 dihydrochloride** and related compounds that target the MLL1-WDR5 interaction.

Compound	Assay Type	Target	IC50 (nM)	Kd (nM)	Cell Line	Effect	Reference
DDO-2093 dihydrochloride	Protein-Protein Interaction	MLL1-WDR5	8.6	11.6	-	Potent inhibitor	[1][2][3][4]
DDO-2213	Competitive Fluorescence Polarization	WDR5-MLL1	29	72.9	MV4-11	Inhibited proliferation, suppressed tumor growth	[8][13]
MM-401	In vitro HMT assay	MLL1 complex	320	-	MLL-rearranged cells	Induced cell-cycle arrest, apoptosis, and differentiation	[6][9][14]

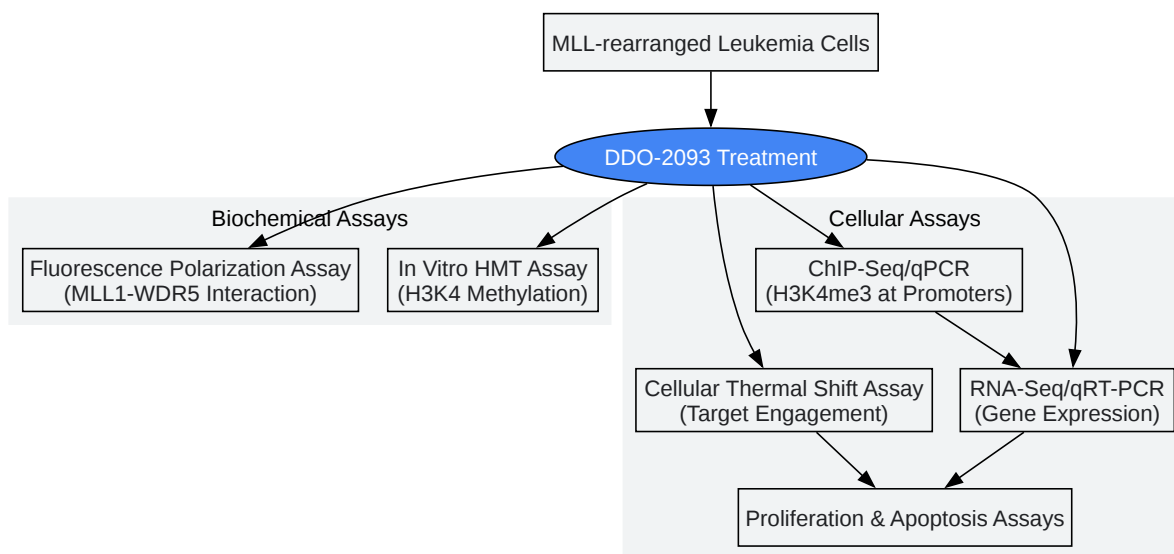
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.



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Caption: MLL1 signaling pathway and the inhibitory action of DDO-2093.



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Caption: Experimental workflow for characterizing DDO-2093.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **DDO-2093 dihydrochloride**. These protocols are based on established methodologies for similar inhibitors and can be adapted as needed.

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of DDO-2093 to inhibit the enzymatic activity of the MLL1 complex.

Materials:

- Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
- **DDO-2093 dihydrochloride**
- Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
- S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- Scintillation cocktail and counter

Procedure:

- Prepare a stock solution of DDO-2093 in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of DDO-2093 in the assay buffer.
- In a 96-well plate, combine the MLL1 core complex, histone H3 substrate, and varying concentrations of DDO-2093 or vehicle control.
- Initiate the reaction by adding ³H-SAM.
- Incubate the plate at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
- Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated ³H-SAM.
- Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each DDO-2093 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of DDO-2093 to its target, WDR5, in a cellular context.

Materials:

- MLL-rearranged leukemia cells (e.g., MV4-11)
- **DDO-2093 dihydrochloride**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against WDR5
- Secondary antibody conjugated to HRP
- SDS-PAGE and Western blotting reagents

Procedure:

- Culture MLL-rearranged leukemia cells to the desired density.
- Treat the cells with varying concentrations of DDO-2093 or vehicle control for a specified time (e.g., 1-2 hours).
- Aliquot the cell suspensions into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each sample.

- Analyze the soluble WDR5 levels by Western blotting using a WDR5-specific antibody.
- Quantify the band intensities and plot the fraction of soluble WDR5 as a function of temperature for each DDO-2093 concentration. A shift in the melting curve to higher temperatures indicates target engagement.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the effect of DDO-2093 on H3K4 methylation at specific gene promoters.

Materials:

- MLL-rearranged leukemia cells
- **DDO-2093 dihydrochloride**
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- ChIP lysis buffer, shear buffer, and IP buffer
- Antibody against H3K4me3
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- Reagents for DNA purification and qPCR

Procedure:

- Treat cells with DDO-2093 or vehicle for a specified time (e.g., 24-48 hours).
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
- Quench the cross-linking reaction with glycine.
- Harvest and lyse the cells.
- Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links by heating.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the immunoprecipitated DNA.
- Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).

Protocol 4: Gene Expression Analysis

This protocol measures changes in the expression of MLL1 target genes following treatment with DDO-2093.

Materials:

- MLL-rearranged leukemia cells
- **DDO-2093 dihydrochloride**

- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)
- qPCR master mix and instrument

Procedure:

- Treat cells with various concentrations of DDO-2093 or vehicle for a specified time (e.g., 48-72 hours).
- Harvest the cells and extract total RNA using a commercial kit.
- Assess RNA quality and quantity.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
- Calculate the relative gene expression changes using the $\Delta\Delta C_t$ method.

Conclusion

DDO-2093 dihydrochloride is a powerful chemical probe for investigating the biological roles of the MLL1-WDR5 interaction. The provided application notes and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of MLL1-mediated gene regulation and the development of novel epigenetic therapies for leukemia and other cancers.

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